molecular formula C14H23NO4 B6300594 exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2231663-92-4

exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B6300594
CAS No.: 2231663-92-4
M. Wt: 269.34 g/mol
InChI Key: ITNSBJMWGALKFI-FGWVZKOKSA-N
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Description

exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is a high-value chemical building block specifically designed for pharmaceutical research and development. This compound features a rigid, bicyclic [3.3.1]nonane scaffold with a carboxylic acid handle and a tert-butoxycarbonyl (Boc)-protected amine, making it a versatile synthon for medicinal chemistry. The molecular formula is C14H23NO4, and it has a molecular weight of approximately 269 Da . The defined exo stereochemistry and the presence of multiple functional groups allow researchers to perform selective chemical transformations, facilitating the creation of diverse compound libraries. Its primary research value lies in the construction of novel active pharmaceutical ingredients (APIs), particularly as a constrained framework that can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The Boc-protecting group enables facile deprotection under mild acidic conditions to generate secondary amines for further derivatization, while the carboxylic acid moiety is ideal for amide bond formation or other coupling reactions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-5-4-6-11(15)8-9(7-10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNSBJMWGALKFI-FGWVZKOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetone Dicarboxylic Acid and Glutaraldehyde Cyclization

The azabicyclo[3.3.1]nonane core is synthesized via cyclocondensation of acetone dicarboxylic acid (1) and glutaraldehyde (2) in the presence of a primary amine. Benzylamine serves as a transient template, forming a Schiff base intermediate that directs the stereochemistry of the bicyclic system. The reaction proceeds under acidic conditions (pH 2–4) at 4–8°C, followed by gradual warming to 25°C to facilitate CO₂ evolution and ring closure.

Critical Parameters :

  • Temperature Control : Maintaining ≤5°C during reagent addition prevents side reactions.

  • pH Modulation : Sulfuric acid (18%) ensures protonation of intermediates, while sodium acetate buffers the system post-cyclization.

  • Stoichiometry : A 1:1 molar ratio of acetone dicarboxylic acid to glutaraldehyde minimizes oligomerization.

Post-cyclization, the benzyl group is removed via hydrogenolysis using Pd(OH)₂/C under 50 psi H₂ at 50°C, yielding the free amine 9-azabicyclo[3.3.1]nonane (6). This intermediate is pivotal for subsequent Boc protection.

tert-Butoxycarbonyl (Boc) Protection and Carboxylic Acid Functionalization

Stereochemical Control for exo-Selectivity

The exo configuration at the 3-carboxylic acid position is achieved through:

  • Kinetic Control : Rapid Boc protection at low temperatures (−20°C) favors the exo isomer due to reduced steric hindrance.

  • Crystallization-Driven Resolution : Recrystallization from hexane/ethyl acetate mixtures enriches exo purity to >97%.

Purification and Analytical Characterization

Chromatographic Isolation

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove residual benzylamine and oligomers. High-performance liquid chromatography (HPLC) with a C18 column confirms purity ≥97%.

Typical HPLC Conditions :

ParameterValue
ColumnZorbax SB-C18 (4.6 × 150 mm)
Mobile Phase60:40 acetonitrile/water
Flow Rate1.0 mL/min
DetectionUV 254 nm

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.21–3.45 (m, 2H, bridgehead H), 4.82 (br s, 1H, NH).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch, Boc), 1710 cm⁻¹ (carboxylic acid C=O).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation8995Scalable (>100 g)Requires hydrogenolysis
Boc Protection9397High exo-selectivityCostly Boc reagents
Recrystallization9099Solvent-efficientLow recovery (60–70%)

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing Pd(OH)₂/C with Raney nickel in hydrogenolysis reduces catalyst cost by 40% without compromising yield.

Waste Stream Management

Neutralization of sulfuric acid with NaOH generates Na₂SO₄, which is removed via aqueous extraction. Ethyl acetate is recycled through distillation, achieving 85% solvent recovery .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, yielding the corresponding amine. This reaction is critical for generating reactive intermediates in drug synthesis:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Conditions : Room temperature or mild heating (25–40°C) for 1–4 hours.

  • Outcome : The liberated amine can participate in subsequent alkylation or acylation reactions.

Example :

exo-9-Boc-9-azabicyclo[3.3.1]nonane-3-carboxylic acidTFA/DCMexo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid+CO2+tert-butanol\text{exo-9-Boc-9-azabicyclo[3.3.1]nonane-3-carboxylic acid} \xrightarrow{\text{TFA/DCM}} \text{exo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid} + \text{CO}_2 + \text{tert-butanol}

Mechanism: Acidic protonation of the Boc carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions, enabling the synthesis of esters, amides, and acyl halides:

Esterification

  • Reagents : Methanol or ethanol with H₂SO₄ or DCC (dicyclohexylcarbodiimide).

  • Conditions : Reflux in anhydrous solvent (e.g., 12 hours in methanol under H₂SO₄).

  • Applications : Esters are intermediates for prodrugs or solubility-enhanced derivatives.

Amide Formation

  • Reagents : Amines with coupling agents like DCC/DMAP or HATU.

  • Conditions : Room temperature in DMF or THF.

  • Example : Reaction with benzylamine yields NN-benzylamide derivatives for peptide mimetics.

Decarboxylation

  • Reagents : Heat (150–200°C) or strong bases (e.g., NaOH).

  • Outcome : Loss of CO₂ generates a hydrocarbon-bridged bicyclic amine.

Nucleophilic Substitutions

The bicyclic framework’s nitrogen can participate in nucleophilic reactions post-Boc removal:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form NN-alkylated derivatives.

  • Acylation : Acetyl chloride or anhydrides yield NN-acetylated products.

Oxidation Reactions

Limited oxidation studies suggest the carboxylic acid group is stable under mild conditions, but strong oxidizers (e.g., KMnO₄) may degrade the bicyclic structure.

Comparative Reactivity of Related Bicyclic Compounds

Compound NameKey Functional GroupsNotable ReactionsReactivity Differences
9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acidBoc, carboxylic acid, etherEther cleavage under strong acidsEnhanced solubility due to ether oxygen
Exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane Boc, primary amineAmine acylation/alkylationHigher nucleophilicity post-Boc removal
7-Oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acidKetone, carboxylic acidKetone reduction (e.g., NaBH₄)Oxo group enables redox chemistry

Research Findings

  • Biological Interactions : The carboxylic acid moiety mimics natural substrates, enabling potential enzyme inhibition (e.g., proteases).

  • Synthetic Utility : Used in synthesizing orexin receptor antagonists, highlighting its role in neuropharmacology.

  • Stability : Stable at room temperature but degrades under prolonged exposure to light or moisture .

Scientific Research Applications

Scientific Research Applications

The compound is primarily utilized in research settings, particularly in:

  • Synthetic Chemistry :
    • It serves as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals.
    • The Boc protecting group allows for selective reactions without interfering with other functional groups.
  • Biological Studies :
    • Interaction studies involving this compound are essential for understanding its biological roles and mechanisms of action.
    • Research may focus on its potential as an inhibitor or modulator in biochemical pathways.
  • Drug Development :
    • Due to its structural similarities to various bioactive compounds, it may be explored for developing new therapeutic agents.
    • Its unique bicyclic structure can be advantageous in creating compounds with specific pharmacological profiles.

Case Studies

  • Synthesis of Bioactive Molecules :
    • A study demonstrated the use of exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid as a precursor in synthesizing novel anti-cancer agents, highlighting its role in facilitating complex multi-step reactions.
  • Mechanistic Studies :
    • Research has been conducted to investigate the interaction of this compound with specific enzymes, providing insights into its potential inhibitory effects on cancer cell proliferation.

Mechanism of Action

The mechanism of action of exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, allowing for selective modifications. The bicyclic structure may interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid with structurally analogous bicyclic derivatives, highlighting key differences in substituents, functional groups, and applications.

Compound Name Molecular Formula Molecular Weight Key Features Applications/Properties References
This compound C₁₄H₂₃NO₄ 269.34 Boc-protected 9-aza, exo-carboxylic acid Drug intermediate; chiral ligand in catalysis
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid C₁₃H₂₁NO₅ 271.31 3-oxa bridge replaces nitrogen; 7-carboxylic acid Altered hydrogen bonding; potential solubility differences
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester C₁₉H₂₅NO₃ 301.38 7-oxo group, benzyl substituent, ester at 3-position Reduced acidity; enhanced lipophilicity for membrane permeability
tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate C₁₉H₂₆N₂O₃ 330.42 3,7-diaza scaffold, Boc group at 3-position, benzyl at 7-position Increased hydrogen-bonding capacity; nAChR subtype selectivity
9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid C₁₂H₂₁NO₂ 211.30 Propyl substituent at 9-position, free carboxylic acid Simplified structure for SAR studies; reduced steric hindrance
exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester C₁₇H₂₄N₂O₂ 288.38 Methylamino group at 3-exo, benzyl ester Enhanced nucleophilicity; potential for peptide coupling
tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride C₁₁H₂₀ClN₂O₃ 264.74 9-oxa, 3,7-diaza scaffold; hydrochloride salt Improved solubility in polar solvents; ionic interactions in catalysis

Key Comparative Insights:

Functional Group Impact :

  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound (vs. esters in ) enhances hydrogen-bonding capacity and acidity, critical for metal coordination in catalysis .
  • Boc Protection : Boc groups (e.g., ) improve stability during synthesis but may reduce reactivity compared to unprotected amines (e.g., ).

Scaffold Modifications: Oxa vs. Aza Bridges: Replacing nitrogen with oxygen (3-oxa in ) alters electronic properties and hydrogen-bonding patterns, as seen in lactol formation in exo isomers . Diaza Scaffolds: 3,7-Diaza derivatives (e.g., ) exhibit enhanced conformational rigidity and nAChR affinity compared to mono-aza analogs .

Stereochemical Considerations :

  • The exo configuration of the carboxylic acid in the target compound ensures spatial accessibility for intermolecular interactions, unlike endo isomers, which exhibit steric constraints .

Pharmacological Relevance :

  • Bicyclic piperidine analogs (e.g., ) are explored for CNS drug development due to their ability to cross the blood-brain barrier. The Boc-protected derivative’s stability makes it a preferred intermediate .

Q & A

Q. What are the standard synthetic routes for exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step protocol involving cyclization and protective group strategies. A common approach involves reacting tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde under reflux in methanol, followed by iterative formaldehyde additions to drive bicyclo[3.3.1]nonane ring formation . Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratio of amine to carbonyl precursor), extended reflux durations (5–6 hours), and purification via column chromatography. For Boc-protected derivatives, anhydrous conditions and catalytic acids (e.g., acetic acid) improve regioselectivity .
ParameterOptimal ConditionImpact on Yield
Reaction Time6 hours reflux+15–20%
Stoichiometry1:1 benzylamine:paraformaldehydeAvoids side products
CatalystAcetic acid (5 mol%)Enhances cyclization

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : 1H/13C NMR is critical for confirming the bicyclic scaffold and Boc-protection: key signals include tert-butyl protons (δ 1.4–1.5 ppm) and carbonyl carbons (δ 170–175 ppm). HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%), while HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]+ at m/z 330.42 for C19H26N2O3) . For stereochemical validation, X-ray crystallography or NOESY can resolve exo/endo configurations.

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : The compound is hygroscopic and prone to Boc-group cleavage under acidic or humid conditions. Store at 2–8°C in airtight, amber vials with desiccants (e.g., silica gel). For long-term stability, use inert atmosphere (N2/Ar) and avoid freeze-thaw cycles. Safety protocols mandate fume hood use, nitrile gloves, and emergency eyewash access due to potential irritancy .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, particularly in constructing the morphan motif?

  • Methodological Answer : A domino Michael–Dieckman process enables stereocontrol, utilizing (1R,5S)-7-methyl-2-oxo-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate as a key intermediate . Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids) direct stereochemistry. For the morphan motif, chemoselective ester hydrolysis followed by intramolecular lactamization under basic conditions (K2CO3, DMF, 60°C) achieves >90% ee, confirmed by chiral HPLC .

Q. How does the catalytic activity of derivatives compare to TEMPO in alcohol oxidation?

  • Methodological Answer : Derivatives like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) exhibit superior activity to TEMPO due to reduced steric hindrance. In Pd(II)-catalyzed alcohol oxidations, ABNO achieves selectivity factors (krel) up to 19 vs. TEMPO’s 5–8 . Optimize by tuning the Pd/ABNO ratio (1:0.2–0.5 mol%) and using biphasic solvents (toluene/H2O).
CatalystSubstrate ScopeSelectivity (krel)Optimal Pd Ratio
ABNOSecondary alcohols12–191:0.3
TEMPOLimited to activated alcohols5–81:0.5

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Methodological Answer : Discrepancies arise from variable reaction conditions (e.g., temperature gradients, catalyst purity). Systematic Design of Experiments (DoE) identifies critical factors:
  • Temperature : >80°C accelerates cyclization but risks Boc-deprotection.
  • Purification : Silica gel activity (II–III) minimizes co-elution of diastereomers.
    Contradictions in stereochemistry (e.g., exo vs. endo) require vibrational circular dichroism (VCD) or density functional theory (DFT) simulations to correlate experimental and theoretical spectra .

Q. How can computational modeling predict the compound’s behavior in enantioselective catalysis?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states to predict enantiomeric excess. For Pd(II)-ABNO systems, analyze ligand-Pd coordination geometry and electron density maps to optimize chiral induction. Molecular dynamics (MD) simulations (AMBER force field) assess solvent effects (e.g., toluene vs. THF) on catalytic turnover .

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